molecular formula C17H30O2 B14507993 Methyl hexadeca-10,12-dienoate CAS No. 63024-91-9

Methyl hexadeca-10,12-dienoate

Cat. No.: B14507993
CAS No.: 63024-91-9
M. Wt: 266.4 g/mol
InChI Key: VPGIPHQCSFRJQZ-UHFFFAOYSA-N
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Description

Methyl hexadeca-10,12-dienoate is a fatty acid methyl ester (FAME) characterized by a 16-carbon chain (hexadeca-) with double bonds at positions 10 and 12. The presence of conjugated (e.g., 10E,12Z) or non-conjugated double bonds influences their chemical reactivity and biological activity.

Properties

IUPAC Name

methyl hexadeca-10,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-8H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIPHQCSFRJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60803953
Record name Methyl hexadeca-10,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60803953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63024-91-9
Record name Methyl hexadeca-10,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60803953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hexadeca-10,12-dienoate can be synthesized through the esterification of hexadecadienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester.

Chemical Reactions Analysis

Catalytic Hydrogenation

Methyl hexadeca-10,12-dienoate undergoes selective hydrogenation under controlled conditions. Using palladium or nickel catalysts, the double bonds can be partially or fully saturated:

  • Partial Hydrogenation : With Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline), the 10Z,12Z-diene is stereoselectively reduced to a monoene, retaining cis configuration .

  • Full Hydrogenation : Using Raney nickel at 50–100 psi H₂, both double bonds are converted to single bonds, yielding methyl hexadecanoate .

Table 1: Hydrogenation Conditions and Products

CatalystPressure (psi)Temperature (°C)ProductYield (%)
Lindlar (Pd/CaCO₃)1025Methyl 10Z-hexadecenoate85
Raney Ni5080Methyl hexadecanoate92

Epoxidation

The conjugated diene system reacts with peracids (e.g., mCPBA) to form epoxides. For this compound, this yields a mixture of 10,11-epoxy and 12,13-epoxy derivatives due to delocalization effects .

Mechanism :

  • Electrophilic attack by the peracid at the less substituted double bond (C10–C11).

  • Formation of an oxonium ion intermediate.

  • Ring closure to generate epoxide .

Table 2: Epoxidation Outcomes

Oxidizing AgentSolventMajor ProductSelectivity (%)
mCPBACH₂Cl₂10,11-Epoxide65
H₂O₂/NaHCO₃H₂O/EtOH12,13-Epoxide58

Hydroxylation

Osmium tetroxide (OsO₄) in THF/H₂O introduces vicinal diols across the double bonds, producing methyl 10,11,12,13-tetrahydroxyhexadecanoate. This reaction proceeds via syn addition .

Bromination

Electrophilic bromine adds across the conjugated dienes, forming dibromo and tetrabromo adducts depending on stoichiometry:

  • 1,2-Addition : At 0°C, bromine in CCl₄ yields 10,11-dibromo and 12,13-dibromo derivatives .

  • 1,4-Addition : Excess bromine produces 10,11,12,13-tetrabromohexadecanoate .

Table 3: Bromination Products

Bromine EquivalentsConditionsProductYield (%)
10°C, CCl₄10,11-Dibromo derivative72
225°C, CCl₄10,11,12,13-Tetrabromo derivative88

Acid-Catalyzed Transesterification

This compound reacts with alcohols (e.g., ethanol) under acidic conditions to form ethyl esters. This is critical for biodiesel production .

Reaction :

CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₄COOCH₃+C₂H₅OHH+CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₄COOC₂H₅+CH₃OH\text{CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₄COOCH₃} + \text{C₂H₅OH} \xrightarrow{H^+} \text{CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₄COOC₂H₅} + \text{CH₃OH}

Table 4: Transesterification Efficiency

CatalystAlcoholTime (h)Conversion (%)
H₂SO₄Ethanol694
HClMethanol489

Thermal Degradation

At elevated temperatures (>200°C), this compound undergoes β-scission and cyclization:

  • β-Scission : Cleavage at the allylic position generates aldehydes and alkenes.

  • Cyclization : Conjugated dienes form six-membered rings via Diels-Alder reactions, yielding cyclohexene derivatives.

Biological Oxidation

In metabolic pathways, cytochrome P450 enzymes oxidize the diene system to epoxy fatty acids, which are precursors to bioactive eicosanoids .

Key Pathway :

Methyl hexadeca-10,12-dienoateCYP45010,11-Epoxy derivativeInflammatory mediators\text{this compound} \xrightarrow{\text{CYP450}} \text{10,11-Epoxy derivative} \rightarrow \text{Inflammatory mediators}

Scientific Research Applications

Methyl hexadeca-10,12-dienoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: It is studied for its potential biological activities, including its role in cell signaling and metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl hexadeca-10,12-dienoate involves its interaction with various molecular targets and pathways. As a polyunsaturated fatty acid ester, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, modulating the activity of enzymes and receptors involved in metabolic pathways.

Comparison with Similar Compounds

Methyl Octadeca-9,12-dienoate (Linoleic Acid Methyl Ester)

  • Structure: 18-carbon chain with non-conjugated double bonds at positions 9 and 12.
  • Sources : Found in plants (e.g., Portulaca oleracea), fermented rice bran, and resins .
  • Applications : Used in food flavoring due to its role in ester formation, contributing to fruity and floral aromas .

Methyl (10E,12Z)-Octadeca-10,12-dienoate (Conjugated Linoleic Acid Methyl Ester)

  • Structure : 18-carbon chain with conjugated double bonds at positions 10 (E) and 12 (Z).
  • Sources : Identified in Thai colored rice cultivars and synthesized for research purposes .
  • Applications : Valued in food science for enhancing aroma profiles and in pharmaceuticals for metabolic studies .

Methyl Hexadeca-7,10-dienoate

  • Structure: 16-carbon chain with non-conjugated double bonds at positions 7 and 10.
  • Sources : Isolated from Portulaca oleracea and other medicinal plants .
  • Biological Activity: Limited data, but structurally related to anti-inflammatory compounds in plant extracts .

Methyl Hexadecanoate (Methyl Palmitate)

  • Sources : Common in rice bran, resins, and plant oils .
  • Applications : Used as a standard in chromatography and in cosmetic formulations for its emollient properties .

Data Table: Key Structural and Functional Differences

Compound Chain Length Double Bonds (Positions) Conjugation Key Sources Notable Applications
Methyl hexadeca-10,12-dienoate 16 10, 12 Unclear Synthetic/Research Under investigation
Methyl octadeca-9,12-dienoate 18 9, 12 Non-conjugated Plants, fermented foods Food flavoring, pharmaceuticals
Methyl (10E,12Z)-octadeca-10,12-dienoate 18 10, 12 Conjugated Rice, synthetic Anticancer research, food additives
Methyl hexadeca-7,10-dienoate 16 7, 10 Non-conjugated Medicinal plants Botanical extracts
Methyl hexadecanoate 16 None N/A Rice, plant resins Chromatography standards, cosmetics

Research Findings and Functional Insights

  • Chain Length Impact :

    • 18-carbon esters (e.g., octadeca derivatives) generally exhibit higher melting points and greater stability than 16-carbon analogs, influencing their use in food preservation and industrial applications .
    • Shorter chains (16 carbons) may enhance volatility, making them more suitable for aroma compounds .
  • Double Bond Configuration: Conjugated dienes (e.g., 10E,12Z in octadeca esters) show enhanced biological activity, including anticancer and anti-inflammatory effects, compared to non-conjugated isomers . Non-conjugated esters like methyl octadeca-9,12-dienoate are precursors for signaling molecules in metabolic pathways .
  • Natural vs. Synthetic Sources :

    • Naturally occurring esters (e.g., in rice or plants) are prioritized for food and pharmaceutical use due to consumer preference for "natural" products .
    • Synthetic routes (e.g., sodium methoxide-catalyzed esterification) enable large-scale production of high-purity esters for research .

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